
Sodium glycolate
Overview
Description
Sodium glycolate is a chemical compound with the molecular formula C₂H₃O₃Na. It is the sodium salt of glycolic acid, which is the simplest alpha hydroxy acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glycolate can be synthesized through the neutralization of glycolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where glycolic acid (C₂H₄O₃) reacts with sodium hydroxide (NaOH) to form this compound (C₂H₃O₃Na) and water (H₂O):
C₂H₄O₃ + NaOH → C₂H₃O₃Na + H₂O
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium glycolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxalic acid and other by-products.
Reduction: It can be reduced to form ethylene glycol under specific conditions.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxalic acid (C₂H₂O₄)
Reduction: Ethylene glycol (C₂H₆O₂)
Substitution: Metal glycolates, depending on the substituting cation
Scientific Research Applications
Sodium glycolate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: this compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is used in pharmaceutical formulations as a disintegrant and excipient.
Industry: this compound is used in the production of biodegradable polymers and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of sodium glycolate varies depending on its application:
Pharmaceuticals: As a disintegrant, this compound absorbs water rapidly, causing tablets to swell and disintegrate, facilitating drug release.
Cosmetics: In cosmetic formulations, this compound acts as an exfoliant by breaking down the bonds between dead skin cells, promoting cell turnover.
Industrial Applications: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Sodium Lactate: Sodium lactate is the sodium salt of lactic acid and is used in similar applications, such as pharmaceuticals and cosmetics.
Sodium Citrate: Sodium citrate is the sodium salt of citric acid and is used as a buffering agent and preservative in various formulations.
Sodium Acetate: Sodium acetate is the sodium salt of acetic acid and is used in industrial processes and as a food additive.
Uniqueness of Sodium Glycolate: this compound is unique due to its specific properties as an alpha hydroxy acid salt. It has a distinct ability to act as an exfoliant in cosmetic formulations and as a disintegrant in pharmaceuticals, making it highly valuable in these industries.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for sodium glycolate, and how can purity be optimized during purification?
this compound is synthesized via alkaline hydrolysis of dichloroacetic acid. The reaction involves excess sodium hydroxide, yielding this compound, sodium oxalate, and sodium chloride. Due to differences in solubility, this compound is isolated via crystallization and further purified by acidification (e.g., HCl) to precipitate glycolic acid, followed by neutralization . Key steps include:
- Reaction conditions : Excess NaOH at controlled temperatures to minimize side products.
- Crystallization : Sequential cooling to exploit solubility differences.
- Validation : Purity is confirmed using titrimetric or spectroscopic methods.
Q. How is this compound quantified in pharmaceutical excipients to comply with regulatory standards?
Pharmacopeial methods (e.g., USP) involve derivatizing this compound into glycolic acid, followed by acetone precipitation to remove interferents. The clear supernatant is analyzed spectrophotometrically or via HPLC. Critical parameters include:
- Standard preparation : Glycolic acid dried over phosphorus pentoxide to ensure accuracy .
- Precipitation : Acetone and sodium chloride enhance selectivity by removing starch or cellulose matrices .
- Validation : Recovery rates (97–100%) and precision are assessed using spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound recovery data across analytical methods?
Discrepancies often arise from matrix effects (e.g., excipient interactions) or methodological variability. A systematic approach includes:
- Cross-validation : Compare UV/Vis, HPLC, and mass spectrometry results for the same sample .
- Matrix-matched calibration : Prepare standards in excipient-matched solutions to account for interference .
- Statistical analysis : Use t-tests or ANOVA to identify significant differences between methods .
Q. What experimental designs are optimal for studying this compound stability in industrial waste systems?
Simulated waste testing employs mass balance calculations and controlled evaporation experiments. For example:
- Design : Feed and concentrate glycolate levels are measured under nominal and extreme pH conditions .
- Data interpretation : Recovery rates (e.g., 97–100%) are statistically evaluated using confidence intervals to assess environmental persistence .
- Advanced modeling : Incorporate kinetic studies to predict degradation pathways under thermal stress.
Q. How do formulation variables impact this compound’s role as an impurity in sodium starch glycolate?
this compound is a regulated impurity (≤2.0% per USP) in sodium starch glycolate. To study its formation:
- Factor screening : Vary synthesis parameters (e.g., cross-linking time, NaOH concentration) and quantify this compound via validated assays .
- Mechanistic analysis : Correlate carboxymethylation efficiency with impurity levels using FTIR or NMR .
- Process optimization : Adjust reaction stoichiometry to minimize residual glycolate .
Q. What advanced statistical tools can predict this compound’s behavior in complex formulations?
Artificial Neural Networks (ANNs) and Response Surface Methodology (RSM) are effective for multivariate analysis:
- ANN training : Use dissolution rate, impurity levels, and stability data to build predictive models .
- RSM integration : Identify interactions between this compound and excipients (e.g., microcrystalline cellulose) .
- Validation : Compare model predictions with experimental results to refine accuracy .
Q. Methodological Tables
Table 1. Pharmacopeial Limits for this compound in Excipients
Exipient | Regulatory Limit | Analytical Method | Key Reference |
---|---|---|---|
Sodium Starch Glycolate | ≤2.0% | UV/Vis after acetone precipitation | |
Carboxymethylcellulose | Deducted from total CMC content | Titrimetric analysis |
Table 2. Recovery of this compound in Simulated Waste Testing
Condition | Recovery Rate (%) | Statistical Significance (p-value) |
---|---|---|
Nominal Salt | 97–100 | >0.05 (not significant) |
Low Hydroxide | 97–100 | >0.05 (not significant) |
Source: Mass balance calculations under controlled evaporation |
Properties
CAS No. |
2836-32-0 |
---|---|
Molecular Formula |
C2H4NaO3 |
Molecular Weight |
99.04 g/mol |
IUPAC Name |
sodium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5); |
InChI Key |
XPUJQEGMNQWMJI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)O)O.[Na] |
Key on ui other cas no. |
2836-32-0 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
79-14-1 (Parent) |
Synonyms |
glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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